molecular formula C9H20OSi B13273372 2-Methyl-2-[(trimethylsilyl)methyl]butanal

2-Methyl-2-[(trimethylsilyl)methyl]butanal

Cat. No.: B13273372
M. Wt: 172.34 g/mol
InChI Key: PQYWIYATZVZXOB-UHFFFAOYSA-N
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Description

2-Methyl-2-[(trimethylsilyl)methyl]butanal is an organic compound characterized by the presence of a trimethylsilyl group attached to a butanal structure. This compound is notable for its unique chemical properties and its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[(trimethylsilyl)methyl]butanal typically involves the reaction of trimethylsilylmethyl magnesium chloride with 2-methylbutanal. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions usually include a temperature range of -78°C to room temperature, and the reaction is quenched with an aqueous solution to isolate the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[(trimethylsilyl)methyl]butanal undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.

Major Products

    Oxidation: 2-Methyl-2-[(trimethylsilyl)methyl]butanoic acid.

    Reduction: 2-Methyl-2-[(trimethylsilyl)methyl]butanol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-Methyl-2-[(trimethylsilyl)methyl]butanal has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a protecting group for sensitive functional groups.

    Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: Utilized in the development of pharmaceuticals and as a precursor for drug synthesis.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-[(trimethylsilyl)methyl]butanal involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group enhances the stability of the compound and facilitates its reactivity. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Trimethylsilyl)methyl]butanal
  • 2-Methyl-2-[(trimethylsilyl)methyl]propanoic acid
  • 2-Methyl-2-[(trimethylsilyl)methyl]butanol

Uniqueness

2-Methyl-2-[(trimethylsilyl)methyl]butanal is unique due to its specific structure that combines a trimethylsilyl group with a butanal backbone. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and industrial applications.

Properties

Molecular Formula

C9H20OSi

Molecular Weight

172.34 g/mol

IUPAC Name

2-methyl-2-(trimethylsilylmethyl)butanal

InChI

InChI=1S/C9H20OSi/c1-6-9(2,7-10)8-11(3,4)5/h7H,6,8H2,1-5H3

InChI Key

PQYWIYATZVZXOB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C[Si](C)(C)C)C=O

Origin of Product

United States

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